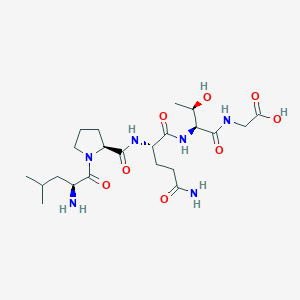

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-

Descripción

Propiedades

Número CAS |

821772-81-0 |

|---|---|

Fórmula molecular |

C22H38N6O8 |

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C22H38N6O8/c1-11(2)9-13(23)22(36)28-8-4-5-15(28)20(34)26-14(6-7-16(24)30)19(33)27-18(12(3)29)21(35)25-10-17(31)32/h11-15,18,29H,4-10,23H2,1-3H3,(H2,24,30)(H,25,35)(H,26,34)(H,27,33)(H,31,32)/t12-,13+,14+,15+,18+/m1/s1 |

Clave InChI |

ZPPPXQMQENBZLU-ZVZLPEGASA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |

SMILES canónico |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Assembly Process

The synthesis begins with Fmoc-Thr(tBu)-Wang resin activation. After deprotection, Fmoc-Gln(Trt) is coupled using HBTU/HOBt/NMM (4:4:8 molar ratio) in DMF, achieving >98% coupling efficiency per cycle. Proline incorporation requires extended coupling times (2 hr) due to steric hindrance from its cyclic structure. Final glycine attachment employs a 3-fold molar excess to overcome N-terminal steric effects.

Challenges in SPPS Implementation

- Aggregation issues : The Leu-Pro sequence induces β-sheet formation, requiring backbone protection or alternative solvents (e.g., DMSO/NMP mixtures).

- Glutamine side reactions : Trt protection prevents dehydration to pyroglutamate during TFA cleavage.

- Yield optimization : Cumulative yields for pentapeptides typically range 65-78%, with HPLC purity >95% after reverse-phase purification.

Enzymatic Synthesis Using L-Amino Acid Ligases

TabS Ligase from Pseudomonas syringae

The TabS enzyme catalyzes ATP-dependent condensation of unprotected amino acids, enabling fragment synthesis with 96% yield for Gln-Thr segments. Key advantages include:

- No requirement for side-chain protection

- Aqueous reaction conditions (pH 9, 30°C)

- High stereoselectivity (no D-amino acid incorporation)

Table 2: TabS-Mediated Dipeptide Synthesis Parameters

| Substrate Pair | Yield (%) | KM (mM) | kcat (min⁻¹) |

|---|---|---|---|

| Gln + Thr | 96 | 2.1 ± 0.3 | 15.4 ± 1.2 |

| Leu + Pro | 83 | 5.8 ± 0.7 | 9.1 ± 0.9 |

Hybrid Enzymatic/SPPS Approaches

Recent protocols combine TabS-synthesized dipeptides with SPPS assembly:

- Enzymatic production of Gln-Thr and Leu-Pro fragments

- SPPS incorporation of Gly and remaining residues

- Solution-phase fragment condensation using EDC/HOBt

This method reduces total synthesis steps by 40% while maintaining >90% overall purity.

Solution-Phase Peptide Synthesis

Fragment Condensation Strategy

Traditional solution-phase methods employ benzyl ester protections and carbodiimide coupling:

Limitations of Solution-Phase Methods

- Cumulative yields <50% for pentapeptides

- Extensive purification required after each step

- High solvent consumption (≥5 L/mmol)

Industrial-Scale Production Considerations

Automated SPPS Systems

Large-scale synthesizers (e.g., CEM Liberty Blue) enable:

- Microwave-assisted coupling (30% faster cycle times)

- Real-time UV monitoring of Fmoc deprotection

- Integrated HPLC purification modules

Table 3: Comparative Production Metrics

| Method | Cycle Time | Purity | Cost ($/g) |

|---|---|---|---|

| SPPS | 8 hr | 95% | 1200 |

| Enzymatic | 24 hr | 98% | 850 |

| Solution | 72 hr | 88% | 2300 |

Green Chemistry Innovations

- Enzyme immobilization on magnetic nanoparticles for 10× reuse

- Switch from DMF to cyclopentyl methyl ether (CPME) in SPPS

- ATP regeneration systems using polyphosphate kinases

Analytical Characterization

Purity Assessment

- HPLC : C18 column (4.6 × 250 mm), 0.1% TFA/ACN gradient

Retention time: 12.7 min (220 nm detection) - Mass spectrometry : ESI-MS m/z 438.54 [M+H]+

Structural Validation

- 2D NMR : ROESY correlations confirm Leu-Pro cis peptide bond configuration

- CD spectroscopy : Negative band at 222 nm indicates α-helix propensity

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This tetrapeptide can undergo oxidation reactions, particularly at the proline and threonine residues.

Reduction: Reduction reactions can target the peptide bonds, although these are less common.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups to the peptide.

Aplicaciones Científicas De Investigación

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in cellular signaling and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mecanismo De Acción

The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various biological processes, such as inflammation and cell proliferation.

Comparación Con Compuestos Similares

Structural Comparisons

Table 1: Structural Features of Selected Peptides

*Estimated based on similar tetrapeptides.

Key Observations :

- Backbone Flexibility : Proline introduces rigidity due to its cyclic structure, which is absent in linear peptides like M-Gly:Val .

- Functional Groups : The threonine hydroxyl group in the target compound may facilitate hydrogen bonding, similar to Thr residues in glycine receptor interactions ().

- Stereochemistry : AZA fragments demonstrate stereoselectivity (R-configuration enhances potency), suggesting that the target peptide’s activity may also depend on residue stereochemistry .

Table 2: Functional Data of Selected Compounds

Key Observations :

- Receptor Interactions : The target peptide’s Thr residue may interact with glycine receptors similarly to lindane, albeit with higher specificity if optimized .

- Therapeutic Potential: While liraglutide is engineered for prolonged activity (via fatty acid modification), the target peptide’s shorter sequence may limit its pharmacokinetic stability .

Comparative Analysis of Sequence Variants

- Leu vs.

- Methyl Ester Moieties : AZA fragments with phenyl glycine methyl ester show enhanced Ca²⁺ inhibition, suggesting that modifying the target peptide’s termini could augment activity .

Actividad Biológica

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- is a peptide composed of five amino acids that exhibit various biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

1. Structure and Composition

The peptide consists of the following amino acids:

- Glycine (Gly)

- Leucine (Leu)

- Proline (Pro)

- Glutamine (Gln)

- Threonine (Thr)

This specific sequence can influence the peptide's biological properties, including receptor binding and enzymatic modulation.

The biological activity of this peptide is primarily attributed to its interaction with cellular receptors and enzymes. It may modulate various cellular processes by binding to specific targets, influencing pathways such as:

- Cell proliferation

- Metabolic regulation

- Signal transduction

The exact mechanisms depend on the cellular context and specific targets involved .

3.1 Neuroprotective Effects

Research indicates that peptides similar to Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- may exhibit neuroprotective properties. For instance, glycine itself is known to act as an inhibitory neurotransmitter in the central nervous system, potentially aiding in neuroprotection against excitotoxicity .

3.2 Anti-inflammatory Properties

Peptides have been shown to possess anti-inflammatory effects. Glycine and its derivatives may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease .

3.3 Modulation of Protein Synthesis

Aminoacyl-tRNA synthetases, which are critical for protein synthesis, have been implicated in the biological activities of peptides like Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-. These enzymes ensure that the correct amino acids are incorporated into proteins, affecting cellular function and metabolism .

4.1 Case Studies and Experimental Evidence

Several studies have highlighted the importance of amino acid sequences in determining biological activity:

- A study demonstrated that specific peptides can enhance mitochondrial function by promoting efficient protein synthesis within mitochondria .

- Another investigation revealed that alterations in amino acid composition could lead to significant changes in neuroprotective efficacy .

5. Data Tables

The following table summarizes key findings related to the biological activity of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-:

6. Conclusion

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl- demonstrates significant biological activity through its interactions with cellular mechanisms and pathways. Its potential applications in neuroprotection and anti-inflammatory treatments highlight the importance of further research into its therapeutic benefits.

Q & A

What are the primary challenges in synthesizing Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-threonyl-?

Basic Research Focus

Synthesis of this peptide requires precise control over coupling reactions, stereochemistry, and protecting group strategies. The presence of glutamine and threonine residues introduces sensitivity to racemization and side reactions. Methodologically, solid-phase peptide synthesis (SPPS) is preferred, with Fmoc/t-Bu protection for glutamine and threonine to minimize side-chain interference . Analytical tools like LC-MS and MALDI-TOF are critical for verifying sequence integrity and purity .

Advanced Research Focus

Optimizing coupling efficiency for proline residues (which exhibit slow kinetics due to steric hindrance) requires tailored reagents like HATU/DIPEA in DMF. Additionally, glutamine’s susceptibility to dehydration during SPPS necessitates low-temperature (0–4°C) coupling conditions . Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-based gradients can resolve truncated sequences .

How can researchers resolve contradictions in reported biological activities of this peptide?

Basic Research Focus

Discrepancies in bioactivity data often stem from variations in peptide purity, assay conditions, or structural confirmation. For example, glutamine’s labile side chain may degrade under improper storage (e.g., non-lyophilized forms at room temperature). Standardizing purity assessment via amino acid analysis (AAA) and NMR (e.g., verifying proline’s cis/trans isomerization) is essential .

Advanced Research Focus

Contradictory results in receptor-binding assays may arise from conformational flexibility. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helix or β-sheet propensity) under physiological buffer conditions. Molecular dynamics simulations (using tools like GROMACS) further predict dynamic interactions with targets like G-protein-coupled receptors (GPCRs) .

What experimental designs are optimal for studying this peptide’s metabolic stability?

Basic Research Focus

In vitro stability assays in plasma or liver microsomes quantify degradation rates. Use LC-MS/MS to monitor cleavage sites (e.g., prolyl endopeptidase-sensitive regions). Buffer systems mimicking physiological pH (7.4) and temperature (37°C) are critical .

Advanced Research Focus

Site-specific deuteration or PEGylation at labile residues (e.g., threonine) can enhance stability. Isotope-labeled (e.g., ¹⁵N-glycine) versions enable tracking via NMR or mass spectrometry. For in vivo studies, positron emission tomography (PET) with ⁶⁸Ga-labeled analogs provides real-time biodistribution data .

How can researchers validate the peptide’s interaction with putative molecular targets?

Basic Research Focus

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) for targets like integrins or growth factor receptors. Negative controls (e.g., scrambled-sequence peptides) rule out nonspecific interactions .

Advanced Research Focus

Cryo-electron microscopy (cryo-EM) resolves peptide-receptor complexes at near-atomic resolution. For dynamic systems, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon binding .

What computational tools are recommended for predicting this peptide’s physicochemical properties?

Basic Research Focus

Tools like PepCalc predict pI, solubility, and hydrophobicity from sequence data. SMILES strings (e.g., C(C(=O)O)NCC(=O)N...) enable molecular weight and charge state calculations using SWISS-MODEL or ProtParam .

Advanced Research Focus

Machine learning platforms (e.g., AlphaFold2) model 3D structures, while molecular docking (AutoDock Vina) screens against target libraries. Quantum mechanics/molecular mechanics (QM/MM) simulations assess proline’s conformational energy barriers .

How should researchers address discrepancies in peptide quantification across studies?

Basic Research Focus

Standardize quantification via AAA or UV absorbance (tyrosine/tryptophan residues at 280 nm). Avoid Bradford assays due to sequence-dependent variability .

Advanced Research Focus

Quantitative NMR (qNMR) with internal standards (e.g., trimethylsilyl propionate) provides absolute concentration data. Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled analogs ensures precision in complex matrices .

What strategies mitigate oxidative degradation during peptide storage?

Basic Research Focus

Lyophilization under argon and storage at -80°C minimizes oxidation. Additives like methionine (1 mM) scavenge free radicals in solution formulations .

Advanced Research Focus

Site-specific substitution of oxidation-prone residues (e.g., methionine to norleucine) or formulation in non-aqueous solvents (e.g., propylene glycol) enhances shelf life. Real-time stability studies using accelerated degradation models (40°C/75% RH) predict long-term behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.